

"Tert-butyl di(prop-2-yn-1-yl)carbamate" chemical properties and reactivity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tert-butyl di(prop-2-yn-1-yl)carbamate*

Cat. No.: B2417500

[Get Quote](#)

An In-Depth Technical Guide to **tert-Butyl di(prop-2-yn-1-yl)carbamate**: Properties, Reactivity, and Applications

Introduction

tert-Butyl di(prop-2-yn-1-yl)carbamate is a versatile bifunctional molecule that has garnered significant interest in organic synthesis, medicinal chemistry, and materials science. Its structure is characterized by a central carbamate group protected by a tert-butoxycarbonyl (Boc) moiety and featuring two terminal propargyl (prop-2-yn-1-yl) groups. This unique arrangement provides two reactive alkyne "handles" for functionalization while the nitrogen atom is temporarily masked. The strategic importance of this reagent lies in its ability to serve as a cornerstone for constructing complex molecular architectures, particularly nitrogen-containing heterocyclic compounds.^[1] The terminal alkyne functionalities are prime substrates for a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".^[2]

This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of **tert-butyl di(prop-2-yn-1-yl)carbamate**, offering field-proven insights for researchers, scientists, and professionals in drug development.

Chemical & Physical Properties

The physical and chemical properties of **tert-butyl di(prop-2-yn-1-yl)carbamate** are dictated by its distinct structural components: the sterically bulky, acid-labile Boc group and the two reactive terminal alkyne chains.

Property	Value	Source
CAS Number	262418-92-8	[1]
Molecular Formula	C ₁₃ H ₁₉ NO ₂	Derived
Molecular Weight	221.29 g/mol	Derived
Boiling Point	247.9 ± 33.0 °C at 760 mmHg	[1]
Appearance	Typically a colorless to pale yellow oil or low-melting solid	General Knowledge
Solubility	Soluble in common organic solvents (e.g., DCM, THF, Acetone)	General Knowledge

The Boc group provides stability under a wide range of non-acidic conditions, allowing for selective manipulation of the alkyne groups.[\[3\]](#) Conversely, the terminal alkynes are highly reactive sites for various transformations, making the compound a valuable building block in multistep syntheses.

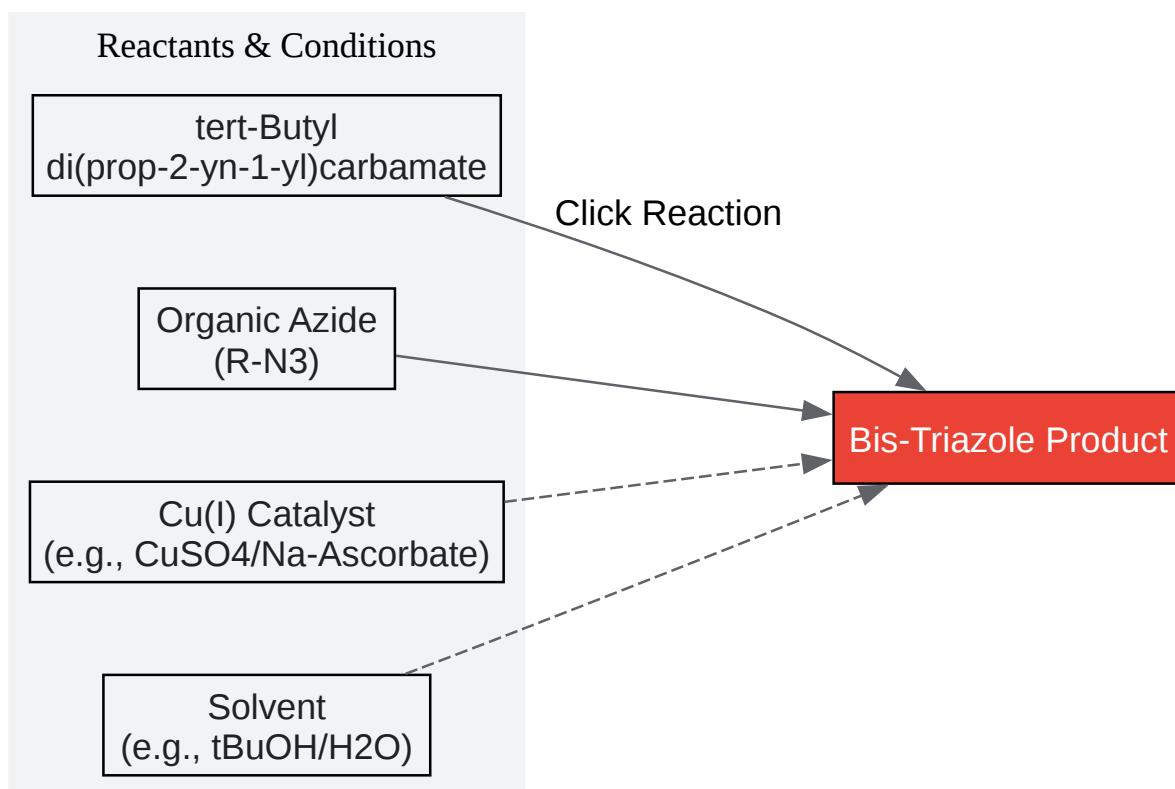
Synthesis of **tert-Butyl di(prop-2-yn-1-yl)carbamate**

The synthesis of the title compound is typically achieved through the dialkylation of a primary amine precursor with an appropriate propargylating agent. A representative protocol starting from *tert*-butyl carbamate is described below.

Experimental Protocol: Synthesis via Dialkylation

Causality: This procedure relies on the nucleophilicity of the carbamate nitrogen (or its conjugate base) to displace a leaving group on the propargylating agent. A strong base like sodium hydride (NaH) is used to deprotonate the carbamate, significantly increasing its nucleophilicity to facilitate the double SN₂ reaction. The use of an inert, anhydrous solvent like THF is critical to prevent quenching of the base and unwanted side reactions.

- Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a 60% dispersion of sodium hydride (2.2 equivalents) in mineral oil.
- Solvent Addition: Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, and then suspend it in anhydrous tetrahydrofuran (THF).
- Substrate Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of tert-butyl carbamate (1.0 equivalent) in anhydrous THF dropwise to the flask.
- Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.
- Alkylation: Cool the reaction mixture back to 0 °C. Add propargyl bromide (2.2-2.5 equivalents) dropwise.
- Reaction: Allow the reaction to warm to room temperature and stir overnight.
- Quenching & Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure **tert-butyl di(prop-2-yn-1-yl)carbamate**.


Chemical Reactivity and Key Transformations

The reactivity of **tert-butyl di(prop-2-yn-1-yl)carbamate** is dominated by its two key functional groups: the terminal alkynes and the Boc-protected amine.

Reactions of the Alkyne Groups

The twin propargyl groups are hubs of reactivity, enabling the molecule to act as a versatile linchpin in constructing larger, more complex structures.

This is arguably the most powerful application of the title compound. The two terminal alkynes can react with two equivalents of an organic azide (or two different azides in a stepwise fashion) to form stable 1,2,3-triazole rings. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a cornerstone of click chemistry.[2]

[Click to download full resolution via product page](#)

Caption: Workflow for a typical CuAAC reaction.

Experimental Protocol: Bis-Triazole Formation via CuAAC

Causality: This protocol generates the active Cu(I) catalyst *in situ* from CuSO₄ using sodium ascorbate as a reducing agent. This is a common and reliable method that avoids handling potentially unstable Cu(I) salts. The reaction is often performed in a mixture of water and an alcohol to dissolve both the organic substrates and the inorganic catalyst components.

- Dissolve Substrates: In a round-bottom flask, dissolve **tert-butyl di(prop-2-yn-1-yl)carbamate** (1.0 equivalent) and the desired organic azide (2.1 equivalents) in a 1:1 mixture of t-butanol and water.
- Prepare Catalysts: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 equivalents). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$) (0.1-0.2 equivalents).
- Initiate Reaction: Add the sodium ascorbate solution to the reaction flask, followed by the copper(II) sulfate solution. The solution should turn heterogeneous or change color.
- Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane.
- Purification: Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate. Purify the residue by column chromatography or recrystallization to obtain the desired bis-triazole product.

Deprotection of the Boc Group

The Boc group is a cornerstone of amine protection strategy due to its stability in many reaction conditions and its clean, efficient removal under acidic conditions.^{[4][5]} This orthogonality is crucial in multi-step synthesis.

Mechanism: The deprotection is initiated by protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).^[4] This is followed by the collapse of the protonated intermediate to release the highly stable tert-butyl cation and a transient carbamic acid. The carbamic acid is unstable and rapidly decarboxylates (loses CO_2) to yield the free secondary amine.^[4]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocol: Boc Deprotection

Causality: Trifluoroacetic acid (TFA) is an ideal reagent for this transformation. It is a strong acid that readily protonates the carbamate, and its low boiling point allows for easy removal in *vacuo* after the reaction is complete. Dichloromethane (DCM) is a common solvent as it is inert to the acidic conditions and effectively dissolves the starting material.

- **Dissolution:** Dissolve the Boc-protected compound (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).
- **Acid Addition:** Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise to the solution at 0 °C.
- **Reaction:** Remove the ice bath and stir the solution at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC or LC-MS until the starting material is fully consumed.
- **Removal of Acid:** Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. It may be necessary to co-evaporate with additional DCM or toluene to remove residual TFA.
- **Neutralization & Isolation:** Dissolve the residue in an appropriate solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO_3) to neutralize any remaining acid. Wash with brine, dry over Na_2SO_4 , filter, and concentrate to yield the deprotected secondary amine, which can be used directly or purified further if necessary.

Applications in Drug Discovery and Organic Synthesis

The unique structure of **tert-butyl di(prop-2-yn-1-yl)carbamate** makes it a powerful tool for synthetic chemists.

- **Synthesis of Nitrogen Heterocycles:** The compound is an excellent precursor for synthesizing a wide variety of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.^[1] Intramolecular cyclization reactions or multi-component reactions involving the alkyne groups can lead to the formation of complex ring systems.

- Scaffold for Combinatorial Chemistry: In drug discovery, the two alkyne groups serve as attachment points for building molecular libraries. By reacting the scaffold with a diverse set of azide-containing fragments via click chemistry, researchers can rapidly generate a large number of distinct compounds for biological screening.
- Linker Technology: The dipropargyl motif can be used to create bifunctional linkers for applications such as Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), where connecting two different molecular entities is required.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **tert-butyl di(prop-2-yn-1-yl)carbamate**.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6]
- Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[6]
- Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible substances and sources of ignition.[7]
- First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[8] If inhaled, move to fresh air.[8] If swallowed, rinse mouth with water and consult a physician.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biosynce.com [biosynce.com]
- 2. tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. aksci.com [aksci.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate, 634926-63-9 | BroadPharm [broadpharm.com]
- To cite this document: BenchChem. ["Tert-butyl di(prop-2-yn-1-yl)carbamate" chemical properties and reactivity]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2417500#tert-butyl-di-prop-2-yn-1-yl-carbamate-chemical-properties-and-reactivity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com